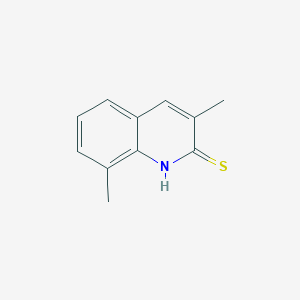

3,8-Dimethyl-quinoline-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

3,8-dimethyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C11H11NS/c1-7-4-3-5-9-6-8(2)11(13)12-10(7)9/h3-6H,1-2H3,(H,12,13) |

InChI Key |

OQQJDXYXWHBVMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=S)N2)C |

Origin of Product |

United States |

Physicochemical and Spectroscopic Profile of 3,8 Dimethyl Quinoline 2 Thiol

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation of this compound.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the two methyl groups. The chemical shifts would be influenced by the electronic environment created by the thiol and methyl substituents. Based on data for 7,8-dimethylquinoline (B1340081) derivatives, the methyl protons at C-8 would likely appear as a singlet around δ 2.4-2.6 ppm, and the methyl protons at C-3 would also be a singlet in a similar region. connectjournals.com The aromatic protons would appear in the region of δ 7.0-8.0 ppm. connectjournals.com The proton of the thiol group (-SH) may appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

The carbon-13 NMR spectrum would provide information about the carbon skeleton. The carbon atoms of the methyl groups are expected to resonate in the upfield region (δ 15-25 ppm). connectjournals.com The aromatic and heterocyclic carbons would appear in the downfield region (δ 110-160 ppm). connectjournals.com The carbon atom attached to the thiol group (C-2) would have a characteristic chemical shift influenced by the sulfur atom.

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z 189). The fragmentation pattern would likely involve the loss of the thiol group or cleavage of the quinoline ring system, providing further structural information. researchgate.net

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the S-H stretching of the thiol group. The S-H stretching vibration is typically observed in the range of 2550-2600 cm⁻¹, although it can be weak. The presence of a strong C=S stretching band around 1100-1200 cm⁻¹ would indicate the presence of the thione tautomer. cdnsciencepub.com

Spectroscopic and Structural Elucidation of 3,8 Dimethyl Quinoline 2 Thiol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules, including 3,8-dimethyl-quinoline-2-thiol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides precise information on the chemical environment of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the range of δ 7.0-9.0 ppm. tsijournals.com In the case of this compound, the methyl groups at positions 3 and 8 would exhibit characteristic singlet signals in the aliphatic region of the spectrum. For instance, in a related compound, 2,8-dimethylquinoline, the methyl group at C-8 appears at δ 2.78 ppm, while the methyl at C-2 is at δ 2.84 ppm. rsc.org Similarly, the ¹H NMR spectrum of 3,8-dimethyl-5H- researchgate.netmdpi.comoxathiepino[5,6-b]quinoline, a derivative, shows the C-3 methyl protons as a singlet at δ 1.87 ppm and the C-8 methyl protons as a singlet at δ 2.80 ppm. thieme-connect.de The protons on the quinoline ring system exhibit complex splitting patterns due to spin-spin coupling, which helps in their assignment. acs.org The chemical shifts are influenced by the electronic effects of the substituents and the heteroatom. uncw.edu

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Quinolines

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,8-Dimethylquinoline | C2-CH₃ | 2.84 |

| C8-CH₃ | 2.78 | |

| 3,8-Dimethyl-5H- researchgate.netmdpi.comoxathiepino[5,6-b]quinoline | C3-CH₃ | 1.87 |

| C8-CH₃ | 2.80 | |

| H-4 | 7.97 (s) | |

| H-5, H-6, H-7 | 7.43-7.65 (m) |

Note: Data is compiled from related quinoline structures to infer the expected spectral characteristics of this compound. rsc.orgthieme-connect.de

Carbon (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are typically found between δ 120-160 ppm. rsc.org The carbon of the C=S group in the thione tautomer is expected to appear in a distinct region. The methyl carbons at positions 3 and 8 would have signals in the upfield region, typically around δ 15-25 ppm. For example, in 2,8-dimethylquinoline, the C-2 methyl carbon resonates at δ 25.69 ppm and the C-8 methyl carbon at δ 17.97 ppm. rsc.org In a related derivative, 3,8-dimethyl-5H- researchgate.netmdpi.comoxathiepino[5,6-b]quinoline, the C-3 methyl carbon appears at δ 23.1 ppm. thieme-connect.de The specific chemical shifts provide valuable information for confirming the substitution pattern. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,8-Dimethylquinoline | C2-CH₃ | 25.69 |

| C8-CH₃ | 17.97 | |

| Aromatic Carbons | 121.61-157.8 | |

| 3,8-Dimethyl-5H- researchgate.netmdpi.comoxathiepino[5,6-b]quinoline | C3-CH₃ | 23.1 |

| Aromatic Carbons | 126.6-154.9 |

Note: Data is based on analogous quinoline structures to predict the spectral features of this compound. rsc.orgthieme-connect.de

Advanced 2D NMR Techniques (e.g., COSY, NOESY, TOCSY) for Stereochemical Insights

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and TOCSY (Total Correlation Spectroscopy) are instrumental in unambiguously assigning proton and carbon signals and elucidating the stereochemistry of complex molecules. nih.gov

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the spin systems within the molecule. acs.org For this compound, COSY would confirm the coupling between adjacent protons on the quinoline ring.

NOESY provides information about protons that are close in space, which is crucial for determining stereochemical relationships. For instance, a NOESY experiment could show a correlation between the C-8 methyl protons and the H-7 proton, confirming their spatial proximity.

TOCSY can be used to identify all the protons within a spin system.

These advanced techniques are particularly valuable for complex quinoline derivatives where 1D spectra may be crowded or ambiguous. researchgate.net

Boron (¹¹B) NMR in Metal Complex Characterization

While not directly applicable to this compound itself, if this compound were used as a ligand to form complexes with boron-containing moieties, ¹¹B NMR would be an essential characterization tool. ¹¹B NMR provides information about the coordination environment of the boron atom. rsc.org For instance, the chemical shift and quadrupolar coupling constant (CQ) can distinguish between trigonal planar and tetrahedral boron centers, which is indicative of ligand coordination. rsc.org This technique has been used to characterize borane (B79455) adducts of other nitrogen heterocyclic compounds like quinoline. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and studying tautomeric equilibria in molecules like this compound.

This compound can exist in two tautomeric forms: the thiol form and the thione form. Vibrational spectroscopy can distinguish between these two forms. The thiol form is characterized by an S-H stretching vibration, typically observed in the range of 2550-2600 cm⁻¹. researchgate.net The thione form, on the other hand, exhibits a characteristic C=S stretching vibration.

Studies on similar heterocyclic thiones have shown that the thione tautomer is often predominant. researchgate.netresearchgate.net For quinoline-2-thiol (B7765226), the thione form is favored. semanticscholar.org The FT-IR spectrum of 2-thioquinoline shows characteristic bands that can be compared with theoretical calculations to confirm the dominant tautomer. acs.org In the case of this compound, the FT-IR spectrum would also show characteristic bands for the C-H stretching and bending vibrations of the methyl and aromatic groups.

Table 3: Key Vibrational Frequencies for Thiol/Thione Tautomers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S-H (Thiol) | Stretching | 2550-2600 |

| C=S (Thione) | Stretching | 1170-1050 |

| N-H (Thione) | Stretching | 3400-3100 |

Note: These are general ranges and the exact positions can vary based on the molecular structure and environment.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which are dictated by its electronic structure.

Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence. solubilityofthings.com The absorption and emission spectra are influenced by the substitution pattern on the quinoline ring. rsc.orgresearchgate.net The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima. rsc.org

For quinoline-2-thiol, the absorption spectrum is dependent on the tautomeric form. The thione tautomer typically absorbs at longer wavelengths compared to the thiol form. researchgate.netsemanticscholar.org Computational studies on quinoline-2-thiol predict that the thione form has strong absorption bands around 359 nm and 270 nm, which aligns well with experimental data showing peaks at 372 nm and 273 nm in water. semanticscholar.org The thiol form is predicted to absorb at shorter wavelengths. researchgate.net

The fluorescence properties are also tautomer-dependent. Often, one tautomer is significantly more fluorescent than the other. In the case of quinoline-2-thiol, the thione form is reported to be non-fluorescent, while alkylated derivatives that lock the molecule in the thiol form are fluorescent. researchgate.netsemanticscholar.org The fluorescence of these derivatives can be sensitive to environmental factors such as pH and the presence of metal ions. semanticscholar.org

Table 4: Photophysical Data for Quinoline-2-thiol Tautomers

| Tautomer | Predicted λ_max (nm) | Experimental λ_max (nm) | Fluorescence |

|---|---|---|---|

| Thione | 358.8, 269.8 | 372, 273 | Non-fluorescent |

| Thiol | 308.0, 242.9 | - | Fluorescent (in derivatives) |

Note: Data is for the parent quinoline-2-thiol compound. researchgate.netsemanticscholar.org

UV-Visible Absorption Spectra and Solvatochromic Behavior

For many quinoline derivatives, UV-Visible absorption spectra are used to study their electronic properties. A phenomenon known as solvatochromism, where the position of the absorption bands shifts with the polarity of the solvent, is often investigated. nih.gov This behavior provides insight into the difference in polarity between the molecule's ground and excited states. For instance, studies on various quinoline compounds show that they exhibit shifts in their maximum absorption wavelength (λmax) when dissolved in solvents of differing polarities. sigmaaldrich.com The direction of the shift (to longer or shorter wavelengths) can indicate the nature of the electronic transitions. nih.gov However, no specific λmax values or solvatochromic studies for this compound are documented in the available literature.

Photoluminescence Studies: Emission Maxima, Quantum Yields, and Lifetimes

Photoluminescence studies, including the determination of emission maxima, quantum yields, and excited-state lifetimes, are crucial for understanding the light-emitting properties of molecules and their potential applications in areas like sensors or OLEDs. researchgate.net For example, research on metal complexes of 8-quinolinethiol has detailed their emission properties, with some platinum complexes emitting in the deep-red spectral region with microsecond-range lifetimes. nih.gov The fluorescence of a compound is typically characterized by its excitation and emission wavelengths, quantum yield (Φ), and the lifetime of the excited state (τ). acs.org Unfortunately, no such photoluminescence data has been published for this compound.

Stokes Shift Analysis and Environmental Sensitivity

The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is a key parameter in fluorescence spectroscopy. A large Stokes shift is often desirable for applications in fluorescent imaging to avoid self-quenching and improve signal-to-noise ratios. uoguelph.ca The magnitude of the Stokes shift can be highly sensitive to the molecular environment, including solvent polarity, indicating changes in molecular geometry or electronic distribution upon excitation. doi.orgnist.gov Analysis of the Stokes shift in different solvents can reveal details about a molecule's intramolecular charge transfer (ICT) characteristics. doi.org Without absorption and emission data for this compound, a Stokes shift analysis is not possible.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. kau.edu.sa Gas Chromatography-Mass Spectrometry (GC-MS) is used for separating and identifying volatile compounds. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure, as specific bonds break in predictable ways upon ionization. doi.orgcaltech.edu For many quinoline derivatives, characteristic fragmentation patterns, such as the loss of HCN from the quinoline ring, are well-documented. rsc.org However, no mass spectra or fragmentation analyses have been reported for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Conformation and Stereochemistry

For quinoline derivatives that have been successfully crystallized, X-ray diffraction analysis reveals the planarity or deviation from planarity of the fused ring system and the orientation of its substituents. nih.gov In cases with stereocenters, crystallography unambiguously determines the absolute configuration. This level of structural detail is essential for understanding structure-activity relationships. No crystal structure has been published for this compound.

Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov For related heterocyclic compounds, analyses have detailed how these non-covalent interactions, like π-π stacking between quinoline rings, contribute to the formation of supramolecular architectures. This information is critical for understanding the material's physical properties. As no crystallographic data is available for this compound, its crystal packing and intermolecular interactions remain unknown.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT calculations serve as a cornerstone for understanding the intricacies of 3,8-Dimethyl-quinoline-2-thiol at the molecular level. mdpi.combohrium.com These calculations provide a theoretical framework to analyze its geometry, stability, and electronic characteristics. The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional is a commonly used hybrid functional in these studies. mdpi.com

Geometry Optimization and Energetic Stability

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. researchgate.netukm.edu.my For quinoline (B57606) derivatives, DFT methods like B3LYP with appropriate basis sets are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netukm.my This process is crucial for obtaining accurate subsequent predictions of molecular properties. mdpi.com The stability of the optimized structure is confirmed by ensuring that it corresponds to a true minimum on the potential energy surface, which is often verified by frequency calculations. mdpi.com

The energetic stability of different forms of the molecule, such as tautomers, can also be assessed by comparing their total energies calculated at the same level of theory. nih.gov For instance, in related quinoline systems, DFT has been used to determine that specific conformations or tautomers are more stable than others. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model and aid in structural elucidation.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. biointerfaceresearch.com These calculated shifts are often correlated with experimental data to confirm the molecular structure. biointerfaceresearch.com For quinoline-based compounds, DFT calculations have been shown to provide results that are in good agreement with experimental NMR spectra. biointerfaceresearch.com

IR Spectroscopy: Theoretical vibrational frequencies are computed from the optimized geometry. tees.ac.uk These calculated frequencies and their corresponding intensities help in the assignment of experimental FT-IR spectral bands. biointerfaceresearch.com It is a common practice to scale the computed frequencies to account for systematic errors in the calculations. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule and are used to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP is mapped onto the electron density surface, where different colors represent different potential values. uni-muenchen.deresearchgate.net

Red and Yellow Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential and are prone to nucleophilic attack. researchgate.net

For quinoline derivatives, MEP analysis can identify the most reactive sites, such as the nitrogen and sulfur atoms, which typically show negative potential and are thus attractive to electrophiles. uni-muenchen.dechemrxiv.orgresearchgate.net The values of the electrostatic potential at specific sites of interest can be calculated to quantify this reactivity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable. nih.govresearchgate.net DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their distribution over the molecule. researchgate.net For quinoline derivatives, the HOMO and LUMO are often localized on specific parts of the molecule, which dictates their role in charge transfer interactions. biointerfaceresearch.com

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap implies higher reactivity and lower stability. nih.govresearchgate.net |

Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function (ELF) is a tool used to visualize and analyze the electron localization in a molecule, providing insights into chemical bonding. diva-portal.orgjussieu.fr ELF values range from 0 to 1, where high values indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. diva-portal.org ELF analysis can reveal the nature of bonding interactions within the molecule. researchgate.net

The Reduced Density Gradient (RDG) is used to study non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, one can identify and characterize weak interactions such as van der Waals forces and hydrogen bonds.

Study of Tautomerism and Isomerism (Thiol-Thione Equilibrium)

Quinoline-2-thiol (B7765226) can exist in a tautomeric equilibrium with its thione form, 1H-quinoline-2-thione. fishersci.noacs.org This equilibrium is a significant aspect of its chemistry. mdpi.com Computational studies, particularly DFT, are instrumental in investigating this tautomerism. nih.govresearchgate.net

By calculating the relative energies of the thiol and thione tautomers, it is possible to predict which form is more stable in the gas phase and in different solvents. acs.orgresearchgate.net For similar systems like 2-pyridinethiol, computational studies have shown that while the thiol form may be more stable in the gas phase, the thione form is favored in solution due to its larger dipole moment. acs.orgresearchgate.net Experimental techniques such as ¹H-NMR spectroscopy can be used to determine the ratio of the tautomers in solution, which can then be compared with the computational predictions. mdpi.com For a related compound, 4-chloro-8-methylquinoline-2(1H)-thione, the thione tautomer was found to be predominant in a 3:2 ratio over the thiol form in DMSO solution. mdpi.com The absence of an S-H stretching band and the presence of a C=S band in the FT-IR spectrum can also indicate the predominance of the thione form. acs.org

Non-Linear Optical (NLO) Behavior Studies

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in various fields such as telecommunications, optical computing, and data storage. rsc.org The NLO properties of organic molecules are often associated with the delocalization of π-electrons and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). acs.orgscirp.org

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting and understanding the NLO response of novel materials. acs.org These computational methods allow for the calculation of key parameters such as hyperpolarizabilities (β and γ), which quantify the NLO response of a molecule. rsc.orgacs.org For instance, investigations into quinoline-carbazole derivatives have shown that strategic design, such as creating A–D–π–A and D–A–D–π–A configurations, can significantly enhance NLO properties. rsc.org These studies reveal that a lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap (ΔE) often correlates with a larger NLO response. acs.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic charge transfer and hyperconjugation interactions within a molecule, providing insights into the push-pull mechanism that drives the NLO effect. acs.org The absorption spectra of these compounds, often calculated using Time-Dependent DFT (TD-DFT), also provide valuable information about their electronic transitions and potential for NLO applications. rsc.orgacs.org

While direct studies on the NLO properties of this compound are not extensively available, the general principles derived from studies on similar quinoline derivatives suggest that its electronic structure could be conducive to NLO behavior. The quinoline core can act as an electron-accepting unit, and the dimethyl and thiol substitutions can influence the electron density distribution, potentially creating a system with a significant NLO response.

Computational Modeling of Molecular Interactions

Computational modeling provides invaluable insights into the non-covalent interactions that govern the structure, stability, and function of molecules. These interactions, though weaker than covalent bonds, play a critical role in various chemical and biological processes.

Hydrogen Bonding Interactions

Hydrogen bonding is a fundamental interaction in chemistry and biology. mdpi.comhku.hk The thiol group (-SH) in this compound can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. hku.hknih.gov

Computational studies on similar systems, such as quinoline-triazoles, have demonstrated the importance of hydrogen bonding in directing molecular packing and crystal growth. hku.hk The strength of hydrogen bonds involving thiols can be significant, although they are generally considered weaker than those involving -OH or -NH groups. nih.govacs.org The acidity of the thiol proton and the basicity of the acceptor atom are key factors determining the strength of the interaction. nih.gov Theoretical methods can be used to calculate the geometries and binding energies of hydrogen-bonded complexes, providing a quantitative understanding of these interactions. acs.org

π-Stacking Interactions

Aromatic rings, such as the quinoline moiety in this compound, can engage in π-stacking interactions. These interactions are a result of attractive forces between the π-electron clouds of adjacent aromatic rings. researchgate.netuva.es Computational studies on polycyclic aromatic hydrocarbons have shown that π-stacking is primarily driven by dispersion forces, with a smaller contribution from electrostatic interactions. uva.es

The geometry of π-stacking can vary, with parallel-displaced and T-shaped arrangements being common. researchgate.net The presence of substituents on the aromatic ring can influence the strength and preferred geometry of these interactions. researchgate.netacs.org For this compound, π-stacking interactions between the quinoline rings of adjacent molecules could play a significant role in its solid-state structure and self-assembly behavior. acs.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. doi.orgacs.org This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. acs.orgnih.gov

Quinoline derivatives have been extensively studied for their potential as therapeutic agents, with research demonstrating their activity against a range of targets. doi.orgresearchgate.netnih.govresearchgate.net Molecular docking simulations of quinoline-based compounds have been used to investigate their binding to various enzymes, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. doi.orgacs.orgnih.govnih.gov

Chemical Reactivity and Transformation of 3,8 Dimethyl Quinoline 2 Thiol

Nucleophilic Character of the Thiolate Moiety

Thiols are generally recognized for their nucleophilic properties, which are significantly enhanced upon deprotonation to the corresponding thiolate anion. masterorganicchemistry.comnih.gov The thiol group of 3,8-dimethyl-quinoline-2-thiol is acidic and can be deprotonated by a base to form the 3,8-dimethyl-quinoline-2-thiolate. This thiolate is a potent nucleophile due to the high polarizability and charge stabilization of the large sulfur atom. masterorganicchemistry.comnih.gov

The nucleophilicity of the thiolate is a key aspect of its chemical character. Thiolates are considered soft nucleophiles according to the Hard and Soft Acids and Bases (HSAB) theory, meaning they react preferentially with soft electrophiles. nih.gov The thiolate anion of this quinoline (B57606) derivative is an excellent nucleophile, considerably more so than its oxygen analog, the alkoxide. masterorganicchemistry.com This enhanced nucleophilicity, coupled with weaker basicity compared to alkoxides, allows thiolates to participate efficiently in nucleophilic substitution reactions, particularly SN2 reactions, with minimal competition from elimination reactions. masterorganicchemistry.comchemistrysteps.com

The nucleophilic attack can occur at the sulfur atom, which is the most common and expected pathway, leading to a variety of S-substituted products. This reactivity is fundamental to the synthetic utility of quinoline-2-thiol (B7765226) derivatives.

Reactions with Electrophilic Reagents

The highly nucleophilic thiolate derived from this compound readily reacts with a range of electrophilic reagents. These reactions typically result in the formation of a new bond at the sulfur atom.

Alkylation: One of the most common reactions is alkylation, where the thiolate attacks an alkyl halide in a classic SN2 reaction to form a thioether (sulfide). masterorganicchemistry.compearson.com This reaction is synthetically valuable; for instance, alkylated quinoline-2-thiol derivatives have been synthesized to act as fluorescent sensors for pH and metal ions. semanticscholar.orgresearchgate.net The general scheme for this reaction involves deprotonation of the thiol followed by the addition of an alkylating agent.

Reaction Scheme: R-SH + Base → R-S⁻ + Base-H⁺

Reaction Scheme: R-S⁻ + R'-X → R-S-R' + X⁻ (where R is the 3,8-dimethyl-quinolinyl group and R'-X is an alkyl halide)

Acylation: Similar to alkylation, the thiolate can react with acylating agents such as acyl chlorides or anhydrides to form thioesters. While acylation of the quinoline ring itself has been reported, direct acylation at the sulfur atom of the thiol group is a characteristic reaction of thiolates. nih.gov

The table below summarizes the reactions of the thiolate with common electrophiles.

| Electrophile Type | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Thioether (S-methylated) |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Thioester |

| Michael Acceptor | Acrylonitrile | Thioether (via conjugate addition) |

These reactions highlight the versatility of the thiolate as a nucleophile in forming various sulfur-carbon bonds.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.orgyoutube.com The quinoline ring system itself, containing latent diene and alkene subunits, can participate in cycloaddition reactions, typically requiring activation through photosensitization or Lewis acid complexation. wikipedia.org For instance, the intermolecular [4+2] dearomative cycloaddition of quinolines with alkenes has been reported to yield complex polycyclic structures. wikipedia.org

However, the direct participation of the 2-thiol or 2-thione group of quinoline derivatives in cycloaddition reactions is less commonly documented in the literature compared to the reactivity of the aromatic core. In theory, the C=S bond of the thione tautomer could act as a dienophile in a Diels-Alder reaction, although this reactivity is not as prevalent as that of C=O or C=C dienophiles. nih.govkhanacademy.orgyoutube.com The reactivity in such pericyclic reactions would depend on the frontier molecular orbitals (HOMO-LUMO) of the thione and the reacting diene. youtube.com

Given the available literature, the primary focus of cycloaddition chemistry involving the quinoline scaffold centers on the dearomatization of the carbocyclic or heterocyclic ring rather than reactions involving the exocyclic thiol/thione group. wikipedia.org

Oxidation-Reduction Chemistry of the Thiol Group

The thiol group is redox-active and can undergo oxidation to form various sulfur-containing functional groups, most commonly a disulfide. libretexts.org This is a fundamental reaction in the chemistry of thiols. masterorganicchemistry.com

The oxidation of this compound to its corresponding disulfide, bis(3,8-dimethylquinolin-2-yl) disulfide, is an expected transformation. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol and is formally a two-electron oxidation. libretexts.orgnih.gov

General Reaction: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

Various oxidizing agents can accomplish this transformation. Mild oxidants are typically used to prevent over-oxidation to sulfonic or sulfinic acids. For example, the oxidation of the parent quinoline-2-thiol to its disulfide has been confirmed upon reaction with Cu²⁺ ions and can be achieved directly using reagents like sodium periodate (B1199274) (NaIO₄). semanticscholar.org This process is a key reaction in the context of thiol-disulfide exchange, which is crucial in many biological systems. wikipedia.orglibretexts.org

The redox state of the sulfur atom can be controlled by the choice of reagents. Reduction of the disulfide bond back to the thiol can be achieved using appropriate reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), highlighting the reversible nature of this redox chemistry. libretexts.org

| Reaction Type | Reagent/Condition | Product |

| Oxidation | O₂, I₂, H₂O₂, NaIO₄ | Disulfide (R-S-S-R) |

| Reduction | DTT, BME, NaBH₄ | Thiol (R-SH) |

This redox activity is a defining feature of the thiol group in this compound, enabling its participation in a variety of chemical and potentially biological processes.

Coordination Chemistry of 3,8 Dimethyl Quinoline 2 Thiol As a Ligand

Ligand Design and Binding Modes of Quinoline-Thiols

Quinoline-thiols, including the methylated derivative 3,8-dimethyl-quinoline-2-thiol, are heterocyclic compounds that can exist in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is influenced by factors such as the solvent and the electronic effects of substituents on the quinoline (B57606) ring. In coordination chemistry, these ligands typically act as bidentate chelating agents, coordinating to a metal center through both the nitrogen atom of the quinoline ring and the sulfur atom of the thiol/thione group.

The design of quinoline-thiol ligands allows for the tuning of their steric and electronic properties through substitution on the quinoline ring. The presence of methyl groups at the 3 and 8 positions in this compound introduces steric bulk, which can influence the geometry of the resulting metal complexes and their packing in the solid state. Electronically, the methyl groups are weakly electron-donating, which can subtly affect the electron density on the donor atoms and, consequently, the strength of the metal-ligand bonds.

The binding of quinoline-thiols to metal ions is robust, leading to the formation of stable chelate rings. This chelation enhances the stability of the resulting complexes compared to coordination with monodentate ligands. The versatility of the quinoline-thiol scaffold allows for the formation of complexes with a wide range of metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-thiol ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The specific reaction conditions, such as temperature and stoichiometry, are optimized to obtain the desired product in high yield and purity.

Complexes with Transition Metals (e.g., Cu, Zn, Co, Mn, Pt)

| Metal Ion | Expected Geometry | Potential Properties |

| Cu(II) | Square Planar / Distorted Octahedral | Catalytic activity, interesting magnetic properties |

| Zn(II) | Tetrahedral / Octahedral | Luminescence, potential as sensors |

| Co(II) | Tetrahedral / Octahedral | Catalytic activity, magnetic properties |

| Mn(II) | Octahedral | Catalytic and magnetic properties |

| Pt(II) | Square Planar | Photophysical properties, potential for OLEDs |

Lanthanide Complexes and Their Luminescence Properties

Lanthanide ions are known for their characteristic luminescence, which arises from f-f electronic transitions. However, these transitions are often weak due to their forbidden nature. The coordination of lanthanide ions to organic ligands that act as "antennas" can significantly enhance their luminescence. The ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Quinoline derivatives can serve as effective antennas for sensitizing lanthanide luminescence. While specific studies on lanthanide complexes with this compound are not prevalent, it is plausible that this ligand could form luminescent complexes with lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺), which are known for their red and green emission, respectively. The efficiency of energy transfer and the resulting luminescence intensity would depend on the triplet state energy of the ligand and its ability to effectively chelate the lanthanide ion.

Geometry and Coordination Environment of Metal Centers

The geometry and coordination environment of the metal center in complexes with this compound would be dictated by the coordination number of the metal ion and the steric constraints imposed by the ligands. The bidentate N,S-coordination of the ligand would lead to the formation of five-membered chelate rings.

In a hypothetical mononuclear complex with a general formula [M(3,8-Me₂-qt)₂] (where 3,8-Me₂-qt is the deprotonated this compound ligand), a four-coordinate metal center could adopt either a tetrahedral or a square planar geometry. The choice between these geometries would be influenced by the d-electron configuration of the metal ion and the ligand field strength. For six-coordinate complexes, an octahedral geometry is the most common arrangement, which could be achieved through the coordination of additional ligands or through the bridging of quinoline-thiol ligands between metal centers.

Photophysical Properties of Metal Complexes

Charge Transfer Transitions in Metal Quinolinates

In transition metal complexes of quinoline-thiol ligands, various electronic transitions can occur upon photoexcitation. These include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (π-π*) transitions.

MLCT transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π*-orbital. These transitions are often observed in the visible region of the electromagnetic spectrum and can lead to intense and long-lived emission, which is a desirable property for many applications. LMCT transitions, on the other hand, involve the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital.

For platinum(II) complexes with related thiol-containing ligands, metal-metal-to-ligand charge transfer (MMLCT) transitions have been observed in dimeric structures. These transitions, arising from interactions between the d-orbitals of adjacent metal centers, can result in tunable emission properties. It is conceivable that dinuclear complexes of this compound could exhibit similar MMLCT phenomena. The specific nature and energy of these charge transfer transitions would be influenced by the methyl substituents on the quinoline ring, which can affect the energy levels of the molecular orbitals involved.

Singlet Oxygen Generation (Photosensitization)

There is no available research detailing the capacity of this compound metal complexes to act as photosensitizers for the generation of singlet oxygen. Studies on related compounds, such as platinum(II) complexes of quinoline-8-thiol, have shown efficient singlet oxygen generation with quantum yields as high as 90%, but this data is not applicable to the specific compound requested.

Electrochemical Behavior of Complexes

No studies detailing the electrochemical properties, such as redox potentials determined by cyclic voltammetry, for metal complexes of this compound could be located. While the electrochemical behavior of various other quinoline derivatives has been investigated, this information cannot be used to describe the specific complexes .

Applications in Academic Research

Applications in Catalysis Research

The unique structural features of quinoline-2-thiol (B7765226) derivatives, combining a heterocyclic quinoline (B57606) core with a reactive thiol group, make them promising candidates for applications in catalysis. Research in this area has explored their roles as ligands in both homogeneous and heterogeneous catalytic systems.

As Ligands in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, the efficacy of a metal catalyst is often dictated by the nature of the ligands coordinated to the metal center. Quinoline derivatives, including those with thiol functionalities, have been investigated as ligands in various metal-catalyzed reactions. The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group can act as effective coordination sites for transition metals like palladium and copper.

While specific studies on 3,8-Dimethyl-quinoline-2-thiol as a ligand are scarce, the general class of quinoline-based ligands has been successfully employed in catalysis. For instance, copper(II) complexes featuring quinoline-based ligands have been synthesized and demonstrated to be effective catalysts in atom transfer radical addition (ATRA) reactions under photoredox conditions . These complexes, often generated in situ from copper(II) halides and the quinoline-based ligand, can catalyze the addition of alkyl halides to alkenes with high efficiency . The quinoline moiety plays a crucial role in stabilizing the metal center and modulating its catalytic activity.

Furthermore, the substrate itself can sometimes act as a ligand. In certain palladium-catalyzed reactions, quinoline has been shown to function as an N-ligand, facilitating C-H functionalization and cross-coupling reactions without the need for an external ligand researchgate.netnih.govsoton.ac.uk. This dual role of quinoline as both a substrate and a ligand highlights the inherent catalytic potential of the quinoline scaffold.

The thiol group also contributes significantly to the catalytic applicability. Thiols and thiolates are known to bind strongly to late transition metals and have been utilized in palladium-catalyzed C-S cross-coupling reactions nih.gov. Monophosphine ligands have been shown to be particularly effective in promoting these reactions, suggesting that the coordination environment around the metal is critical for catalytic performance nih.gov.

Table 1: Examples of Quinoline-Based Ligands in Catalysis

| Catalyst System | Type of Catalysis | Application | Reference |

| Copper(II) complexes with quinoline-based ligands | Homogeneous (Photoredox) | Atom Transfer Radical Addition (ATRA) | |

| Palladium with quinoline as a ligand | Homogeneous | C-H Functionalization/Cross-Coupling | researchgate.netnih.govsoton.ac.uk |

| Palladium with monophosphine ligands and thiol substrates | Homogeneous | C-S Cross-Coupling | nih.gov |

Role in Specific Organic Transformations (e.g., Cross-Coupling Reactions)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Palladium-catalyzed cross-coupling reactions, in particular, have seen widespread application. While direct participation of this compound in such reactions is not well-documented, the broader quinoline and thiol families are extensively involved.

Quinoline derivatives are common substrates in palladium-catalyzed C-H functionalization reactions, where the quinoline nitrogen directs the catalyst to a specific C-H bond for activation nih.govmdpi.com. This directed functionalization allows for the synthesis of complex substituted quinolines.

Thiol derivatives are crucial partners in C-S cross-coupling reactions, leading to the formation of aryl thioethers, which are important structural motifs in pharmaceuticals and agrochemicals nih.gov. Palladium catalysts, often in combination with phosphine ligands, are effective for this transformation, even with heterocyclic substrates like quinoline nih.gov.

Contributions to Material Science and Optoelectronics Research

The conjugated aromatic system of the quinoline ring, combined with the electronic properties of the thiol group, imparts interesting photophysical and electronic characteristics to this compound and related compounds. These properties are being explored for applications in materials science and optoelectronics.

Incorporation into π-Conjugated Systems and Polymers

π-conjugated polymers are a class of materials with alternating single and multiple bonds that exhibit unique electronic and optical properties. The incorporation of heterocyclic units like quinoline into these polymer backbones can be used to tune their properties for specific applications. Polythiophene and its derivatives, for example, are an important class of π-conjugated polymers whose electronic and optical properties can be modified by the introduction of side chains containing heteroaromatic rings nih.gov.

While there is no specific report on the incorporation of this compound into π-conjugated polymers, the general strategy of using functionalized quinolines is known. The thiol group offers a versatile handle for polymerization or for grafting onto existing polymer chains. For instance, thiol-substituted poly(2-oxazoline)s have been synthesized, where the thiol groups can be used for subsequent chemical modifications, such as network formation through light-induced reactions nih.govresearchgate.net.

Development of Fluorescent Materials and Molecular Switches

Many quinoline derivatives are known to be fluorescent, emitting light upon excitation with a suitable wavelength researchgate.netscielo.brnih.gov. This property makes them attractive for use as fluorescent probes, sensors, and in imaging applications. Research has shown that alkylated quinoline-2-thiol derivatives are fluorescent, and their fluorescence can be quenched or enhanced in the presence of certain metal ions or changes in pH, indicating their potential as sensors researchgate.net. The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the quinoline ring researchgate.netscielo.brnih.gov.

Table 2: Photophysical Properties of a Representative Quinoline Derivative

| Property | Value | Solvent | Reference |

| Absorption Maxima (λabs) | 280 nm and 350 nm | Polar Solvent | researchgate.netscielo.br |

| Emission Maximum (λem) | ~400 nm | Polar Solvent | scielo.br |

| Stokes Shift | Varies with substituents | - | nih.gov |

The concept of molecular switches, molecules that can be reversibly switched between two or more stable states by external stimuli such as light or pH, is a key area of research in materials science. Azo-derivatives of quinoline have been investigated as multi-responsive molecular photoswitches nih.gov. The photoisomerization of the azo group can be controlled by light, pH, and the presence of metal ions, leading to changes in the molecule's properties nih.gov. While not directly demonstrated for this compound, its structure provides a scaffold that could potentially be functionalized with photochromic groups to create novel molecular switches. The thiol group could also be utilized in light-induced generation of the active species, a concept explored in "photoskunk" molecules nih.gov.

Potential in Organic Light-Emitting Diodes (OLEDs) Research

Organic light-emitting diodes (OLEDs) are a promising technology for displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers. Quinoline derivatives have been extensively studied for their potential in OLED applications, often serving as electron-transporting materials or as the emissive layer researchgate.net.

While there are no specific reports on the use of this compound in OLEDs, the general class of quinoline derivatives has shown significant promise. For example, quinoline-based materials have been synthesized and characterized for their electroluminescent properties researchgate.netankara.edu.trresearchgate.net. The ability to tune the emission color and efficiency by modifying the quinoline structure makes them versatile candidates for OLEDs researchgate.net. The development of quinoline-based thermally activated delayed fluorescence (TADF) emitters further enhances their potential for use in highly efficient OLEDs researchgate.net.

Use as Chemical Probes and Sensors

Sensing Applications (e.g., for Specific Biological Analytes)

There is no available scientific literature detailing the use of this compound as a chemical probe or sensor for specific biological analytes. Research into the broader class of quinoline-2-thiol derivatives has shown their potential as fluorescent sensors for various metals, pH levels, and reactive nitrogen species like nitroxyl (HNO) researchgate.net. The general mechanism often involves fluorescence quenching through photoinduced electron transfer (PET) upon coordination with metal ions researchgate.net. However, specific studies confirming or detailing such properties for the 3,8-dimethyl derivative have not been published.

Photoremovable Protecting Groups for Controlled Release in Biological Systems

No published studies have investigated or demonstrated the application of this compound as a photoremovable protecting group (PPG) for the controlled release of molecules in biological systems. The development of quinoline-based PPGs is an active area of research, with scaffolds like (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) and 8-bromo-7-hydroxyquinolinyl (BHQ) being utilized for their ability to release bioactive molecules upon one- or two-photon excitation nih.govacs.orgacs.orgnih.gov. These systems allow for precise spatial and temporal control over the release of biological effectors nih.govacs.org. However, the suitability and photochemical properties of the this compound structure for such applications remain unexplored in the scientific literature.

Insights into Biological Interactions through Research Models

Investigation of Antimicrobial Mechanisms in Model Organisms

A review of scientific databases indicates that no studies have been published concerning the investigation of antimicrobial mechanisms of this compound in any model organisms. The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with various derivatives showing activity against bacteria and fungi nih.govnih.govacs.org. Mechanisms for some quinoline derivatives include the inhibition of essential microbial enzymes like peptide deformylase or the disruption of the fungal cell wall nih.gov. Despite this, the specific antimicrobial properties and mechanisms of action for this compound have not been a subject of published research.

Exploration of Potential Anticancer Mechanisms and Molecular Targets in Cell Lines (In Vitro Studies)

There is a lack of published in vitro studies exploring the potential anticancer mechanisms and specific molecular targets of this compound in cancer cell lines. Quinoline derivatives are widely investigated as potential anticancer agents, and their mechanisms are diverse, including the inhibition of protein kinases, disruption of tubulin polymerization, cell cycle arrest, and induction of apoptosis arabjchem.orgarabjchem.orgnih.gov. Specific molecular targets identified for various quinoline compounds include c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) nih.gov. However, the cytotoxic activity, mechanistic pathways, and molecular targets related to this compound have not been documented in the scientific literature.

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

No specific enzyme inhibition studies or structure-activity relationship (SAR) analyses for this compound have been reported in the literature. SAR studies are crucial for optimizing the potency and selectivity of drug candidates and have been extensively applied to the quinoline class of compounds to understand how different substituents on the quinoline ring affect biological activity acs.orgacs.orgnih.govslideshare.net. Similarly, various quinoline-based molecules have been identified as inhibitors of a wide range of enzymes, including cholinesterases and DNA methyltransferases nih.govmdpi.com. Nevertheless, research dedicated to the enzyme inhibitory profile and the specific SAR of this compound is currently absent from the body of scientific work.

DNA/Protein Binding Studies

There is currently no available scientific literature detailing the investigation of this compound in DNA or protein binding studies. Consequently, no data exists regarding its binding affinity, mode of interaction, or specificity for any particular nucleic acid sequence or protein target. The potential for this compound to intercalate with DNA, bind to its grooves, or interact with specific amino acid residues in proteins remains unexamined in academic research.

Photosynthesis Inhibition Research in Model Systems

Similarly, a comprehensive search of research publications yielded no studies on the effects of this compound on photosynthesis. There is no documented evidence of this compound being tested for its inhibitory effects on photosynthetic processes in any model systems, such as isolated chloroplasts, algae, or plant species. Therefore, its potential to interfere with the light-dependent or light-independent reactions of photosynthesis is unknown.

Future Research Directions and Perspectives for 3,8 Dimethyl Quinoline 2 Thiol

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that can involve harsh conditions, hazardous reagents, and lengthy reaction times. nih.gov Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic pathways to access the 3,8-Dimethyl-quinoline-2-thiol core and its analogues.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers significant advantages, including accelerated reaction times, uniform heating, and often higher yields compared to conventional methods. researchgate.net The application of microwave irradiation to reactions, potentially using water as a green solvent, could provide a rapid and eco-friendly route to quinoline-2-thiones. researchgate.net

One-Pot Reactions: Designing multi-component, one-pot syntheses minimizes waste, solvent usage, and energy consumption, aligning with the principles of green chemistry. bohrium.com Future strategies could involve transition-metal-free cyclization reactions to construct the quinoline-2-thiol (B7765226) nucleus in a single, efficient step. mdpi.com

Sustainable Catalysis: The use of reusable solid acid catalysts or developing metal-free and base-free reaction conditions represents a significant step towards sustainability. researchgate.netmdpi.com These approaches simplify product isolation and reduce the environmental impact associated with traditional catalysts. bohrium.com

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

| Microwave Irradiation | Rapid energy transfer, short reaction times, operational simplicity. researchgate.net | Acceleration of cyclization steps leading to the quinoline core. |

| One-Pot Synthesis | Reduced waste, solvent, and energy consumption; improved efficiency. bohrium.com | Combining the formation of the substituted aniline (B41778) precursor and subsequent cyclization into a single process. |

| Green Catalysis | Use of reusable catalysts, metal-free conditions, milder reaction parameters. bohrium.commdpi.com | Employing solid acid catalysts or catalyst-free techniques for the core synthesis. |

| C-H Bond Activation | High efficiency and atom economy for creating substituted quinolines. mdpi.com | Direct introduction of functional groups onto the pre-formed quinoline scaffold. |

Exploration of Advanced Functionalization and Derivatization Strategies

The thiol (-SH) group and the aromatic quinoline core of this compound are ripe for chemical modification, allowing for the creation of a diverse library of new molecules. Advanced functionalization is key to tuning the compound's properties for specific applications.

Future derivatization strategies could include:

S-Alkylation: The nucleophilic thiol group can be readily reacted with various alkylating agents to introduce a wide range of functionalities. researchgate.net This can alter solubility, steric hindrance, and electronic properties.

Hybrid Molecule Synthesis: Covalently linking the this compound scaffold with other pharmacologically active moieties (e.g., pyrazole, furan, β-lactams) can lead to hybrid compounds with potentially synergistic or novel biological activities. researchgate.netbohrium.com

Introduction of Chiral Centers: Reacting the quinoline core with chiral molecules, such as amino acids like L-proline, can produce new chiral derivatizing reagents. researchgate.net These are valuable for applications in enantioselective synthesis and separation.

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions to form novel organometallic complexes. This approach has been used to enhance the therapeutic potential of quinoline-based compounds. nih.gov

Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

To rationally design new molecules based on the this compound core, a profound understanding of its structure-property relationships is essential. Integrating laboratory experiments with computational modeling provides a powerful synergy for predicting and verifying molecular behavior.

Promising integrated approaches include:

Quantum Mechanical Calculations: Computational methods like Density Functional Theory (DFT) can predict molecular geometries, electronic properties (such as HOMO and LUMO energies), and spectroscopic characteristics. researchgate.net For instance, calculations can clarify the tautomeric equilibrium between the quinoline-2-thiol form and its quinoline-2(1H)-thione isomer, which can be confirmed experimentally via absorption spectra. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can correlate the three-dimensional structure of a series of derivatives with their biological activity, such as cytotoxicity. nih.govresearchgate.net This allows for the identification of key structural features that enhance a desired property and guides the design of more potent compounds.

Molecular Docking: For biological applications, computational docking studies can simulate the interaction of this compound derivatives with specific protein targets, predicting binding affinities and modes of action. researchgate.net

Expansion of Applications in Emerging Areas of Chemical Science (e.g., Advanced Materials, Chemo-biological Tools)

The unique electronic and chemical properties of the quinoline-2-thiol scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry.

Future applications to be explored:

Fluorescent Sensors: Quinoline-2-thiol derivatives have been investigated as chromophores for fluorescent sensors. researchgate.net The thiol group's reactivity and its ability to quench fluorescence through photoinduced electron transfer (PET) can be harnessed to detect specific analytes like metal ions, changes in pH, or biologically important molecules such as HNO. researchgate.net

Multimodal Diagnostic Probes: The quinoline ring provides strong Raman activity, UV absorbance, and fluorescence. acs.org By functionalizing the thiol group to anchor the molecule onto gold or silver nanoparticles, it can be used as a surface-enhanced Raman scattering (SERS) probe. port.ac.uk This creates the potential for developing biocompatible, multimodal probes with Raman, chiral, and fluorescent properties for advanced biomedical diagnosis. port.ac.uktees.ac.uk

Advanced Materials: The ability of the thiol group to bind to metal surfaces opens avenues for creating self-assembled monolayers or functionalized nanomaterials with tailored optical or electronic properties. acs.org

Design of Next-Generation Ligands and Functional Probes Based on the this compound Core

Building on the knowledge gained from structure-property studies and initial applications, future research can focus on the rational design of highly specific and efficient molecules for targeted functions.

Key design perspectives include:

Ligand-Based Drug Design: Using the this compound scaffold as a starting point, computational and synthetic approaches can be combined to design new ligands with improved binding affinity and selectivity for specific biological targets, such as protein kinases or receptors implicated in disease. nih.gov

Thiol-Reactive Probes: The inherent reactivity of the thiol group makes it an excellent anchor point for designing probes that react selectively with biological thiols like cysteine or glutathione. mdpi.com This involves creating systems where a reaction, such as disulfide cleavage or Michael addition, triggers a detectable colorimetric or fluorescent signal. mdpi.com

Designed Multiple Ligands (DMLs): A more advanced strategy involves designing single molecules that can interact with multiple biological targets simultaneously. acs.org The versatile quinoline-2-thiol core could be functionalized with different pharmacophores to create DMLs for complex diseases, potentially offering higher efficacy or reduced side effects. acs.org

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in sustainable synthesis, materials science, and biomedical research.

Q & A

Basic: What synthetic methodologies are commonly employed for 3,8-Dimethyl-quinoline-2-thiol and its derivatives?

Answer:

The synthesis typically involves condensation reactions using quinoline precursors. For example, UV irradiation with triethylamine (TEA) and triethylphosphite in ethanol can yield derivatives with 70–88% efficiency. Key steps include nucleophilic addition, cyclocondensation, and purification via recrystallization (ethanol). Reaction progress is monitored by TLC .

| Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| UV-assisted condensation | TEAA, triethylphosphite | 70–88% |

Advanced: How can site-selective synthesis of 3,8-dimethylquinoline derivatives be achieved?

Answer:

Site selectivity is influenced by precursor design and reaction conditions. For instance, using α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine promotes regioselective cyclocondensation. Computational modeling (e.g., DFT) can predict reactive sites, while NMR and IR validate regiochemistry .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and methyl groups.

- IR spectroscopy detects thiol (-SH) stretching (~2550 cm⁻¹).

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Advanced: How to address contradictions in reported biological activities of quinoline derivatives?

Answer:

Contradictions may arise from assay conditions or substituent effects. For example, 2-arylethenylquinoline derivatives show varying acetylcholinesterase inhibition due to electron-withdrawing/donating groups. Cross-validate using standardized assays (e.g., Ellman’s method) and molecular docking to correlate activity with structural motifs .

Structure-Activity Relationship (SAR): How do substituents at the 2- and 8-positions modulate bioactivity?

Answer:

- 2-Thiol group : Enhances metal chelation (e.g., antimicrobial activity).

- 8-Methyl group : Increases lipophilicity, improving blood-brain barrier penetration (e.g., neuroactive agents).

- Trifluoromethyl substitution (e.g., at position 8) boosts metabolic stability and target affinity .

| Substituent | Effect | Application Example |

|---|---|---|

| 2-Thiol | Metal binding, redox activity | Anticancer, antimicrobial |

| 8-Trifluoromethyl | Enhanced stability, lipophilicity | CNS-targeted therapies |

Safety & Handling: What precautions are critical when working with this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Emergency Protocols : Immediate medical attention if ingested or in contact with eyes .

Advanced: How to design derivatives for specific biological targets (e.g., kinase inhibition)?

Answer:

- Scaffold Modification : Introduce halogenated aryl groups (e.g., 3-chlorophenyl) to enhance target binding.

- Hybrid Molecules : Combine quinoline with triazole or coumarin moieties for dual-action mechanisms (e.g., DNA intercalation and enzyme inhibition) .

Data Interpretation: How to resolve spectral ambiguities in quinoline derivatives?

Answer:

- ²D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex structures.

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., methyl vs. ethyl substitution).

- Computational Tools : Gaussian or ORCA for optimizing geometry and simulating spectra .

Advanced: What strategies improve synthetic yields of 3,8-dimethylquinoline derivatives?

Answer:

- Catalyst Optimization : Replace TEAA with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction rates.

- Microwave Assistance : Reduces reaction time from hours to minutes.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

Biological Screening: How to prioritize quinoline derivatives for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.